Tetrahydrofuran-2-ylmethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Tetrahydrofuran-2-ylmethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C18H20ClFN2O4 and its molecular weight is 382.8 g/mol. The purity is usually 95%.
The exact mass of the compound tetrahydro-2-furanylmethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 382.1095630 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research has focused on the synthesis and reactions of Biginelli-compounds, which include derivatives similar to the compound . These studies explore various reactions to create pyrimidine derivatives with potential biological activities. The synthesis process often involves multi-component reactions, demonstrating the chemical versatility and potential for modification of these compounds for specific applications (Kappe & Roschger, 1989).
Anticancer Applications
- Studies have explored the metabolism and pharmacokinetics of S-1, a drug composed of tegafur (a related compound) and other modulators, demonstrating its potential for enhanced plasma levels and tumor concentration of 5-fluorouracil, thereby suggesting its effectiveness in cancer treatment (Nagayama et al., 1997).
Antimicrobial Activity
- Research on novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, including derivatives related to the compound of interest, has shown significant antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents with varying spectra of activity (Shastri & Post, 2019).
Physical Properties and Potential Applications
- Studies have also been conducted on the density, viscosity, and ultrasonic properties of ethyl/methyl-4-(aryl)-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which help in understanding the physical and chemical behavior of these compounds. This research could be relevant for designing drug formulations and understanding the solubility and stability of these compounds in various solvents (Bajaj & Tekade, 2014).
Properties
IUPAC Name |
oxolan-2-ylmethyl 6-(2-chloro-6-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O4/c1-10-14(17(23)26-9-11-5-4-8-25-11)16(21-18(24)22(10)2)15-12(19)6-3-7-13(15)20/h3,6-7,11,16H,4-5,8-9H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFDMQIHODABGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=C(C=CC=C2Cl)F)C(=O)OCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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